molecular formula C11H10F2N2O2 B2804828 3,4-difluoro-N-(5-oxopyrrolidin-3-yl)benzamide CAS No. 1351660-39-3

3,4-difluoro-N-(5-oxopyrrolidin-3-yl)benzamide

Cat. No.: B2804828
CAS No.: 1351660-39-3
M. Wt: 240.21
InChI Key: FAMAAFWIEONBGA-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(5-oxopyrrolidin-3-yl)benzamide is a chemical compound with the molecular formula C11H10F2N2O2 and a molecular weight of 240.21 g/mol.

Mechanism of Action

Target of Action

The primary target of 3,4-difluoro-N-(5-oxopyrrolidin-3-yl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in ATP production.

Biochemical Pathways

By inhibiting SDH, this compound disrupts the citric acid cycle and the electron transport chain , two key biochemical pathways involved in cellular respiration . The downstream effects of this disruption would include a decrease in ATP production, potentially leading to cell death.

Result of Action

The inhibition of SDH by this compound leads to a disruption in energy production within the cell. This disruption can lead to cell death , which may explain the compound’s observed antifungal activity .

Preparation Methods

The synthesis of 3,4-difluoro-N-(5-oxopyrrolidin-3-yl)benzamide involves several steps. One common method includes the reaction of 3,4-difluorobenzoyl chloride with 5-oxopyrrolidine-3-amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure compound.

Chemical Reactions Analysis

3,4-difluoro-N-(5-oxopyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Scientific Research Applications

3,4-difluoro-N-(5-oxopyrrolidin-3-yl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

3,4-difluoro-N-(5-oxopyrrolidin-3-yl)benzamide can be compared with other similar compounds, such as:

    3,5-Difluoro-2,4,6-triazidopyridine: This compound also contains fluorine atoms and is used in various chemical reactions and biological studies.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, are widely studied for their biological activities and potential therapeutic applications.

The uniqueness of this compound lies in its specific structure, which allows it to interact with different molecular targets and participate in various chemical reactions, making it a valuable compound for scientific research.

Properties

IUPAC Name

3,4-difluoro-N-(5-oxopyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O2/c12-8-2-1-6(3-9(8)13)11(17)15-7-4-10(16)14-5-7/h1-3,7H,4-5H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMAAFWIEONBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NC(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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